N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide
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Overview
Description
N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of both chloro and fluoro substituents on its phenyl rings, as well as a methoxybenzamide group
Preparation Methods
The synthesis of N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the chloro and fluoro substituents. The final step involves the attachment of the methoxybenzamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Preliminary studies suggest it may have therapeutic potential, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines with different substituents. For example:
- N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE
- N-[5-(4-FLUOROPHENYL)-7-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE lies in its specific combination of chloro and fluoro substituents, which may confer distinct properties and applications.
Properties
Molecular Formula |
C25H19ClFN5O2 |
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Molecular Weight |
475.9 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H19ClFN5O2/c1-34-22-5-3-2-4-19(22)23(33)29-24-30-25-28-20(15-6-10-17(26)11-7-15)14-21(32(25)31-24)16-8-12-18(27)13-9-16/h2-14,21H,1H3,(H2,28,29,30,31,33) |
InChI Key |
AONPLMAQXYPUKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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